molecular formula C10H14N2O2 B1610286 N-tert-Butyl-2-nitroaniline CAS No. 28458-45-9

N-tert-Butyl-2-nitroaniline

Cat. No.: B1610286
CAS No.: 28458-45-9
M. Wt: 194.23 g/mol
InChI Key: HIGVOOQGROZGET-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-nitroaniline” is a chemical compound with the CAS Number: 28458-45-9 and a molecular weight of 194.23 . The IUPAC name for this compound is N-(tert-butyl)-2-nitroaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 . This indicates that the compound has a molecular formula of C10H14N2O2 .


Chemical Reactions Analysis

A chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed . Tert-Butyl nitrite (TBN) efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivities .

Scientific Research Applications

Spin Trap Applications

N-tert-Butyl-2-nitroaniline, closely related to phenyl N-tert-butylnitrone (PBN), has been explored for its capacity as a spin trap, especially in studies involving free radicals. Photolysis of PBN can lead to the formation of nitric oxide in aqueous solutions, showcasing its potential for studying nitric oxide's role in biological systems. This aspect highlights the compound's utility in biochemistry and pharmacology research, particularly in understanding nitric oxide's biological effects and its generation from PBN decompositions (Chamulitrat et al., 1993).

Nitroxide Synthesis and Properties

Research on the synthesis and properties of nitroxides, which are crucial for molecular probes in biophysics and structural biology, has shown that derivatives of this compound, like 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, exhibit high resistance to chemical reduction. This characteristic is essential for their application in environments rich in antioxidants or enzymatic systems, further broadening their application in biomedical research (Zhurko et al., 2020).

Chemoselective Nitration

The chemoselectivity of tert-butyl nitrite, a compound related to this compound, in nitration reactions, especially with phenolic substrates, suggests potential for synthetic chemistry applications. This method enables the preferential mononitration of phenols, indicating a valuable tool for organic synthesis, particularly in designing molecules with specific functional groups without affecting potentially competitive functional groups (Koley et al., 2009).

Environmental Degradation Studies

A novel pathway for the biotransformation of butralin, a dinitroaniline herbicide structurally similar to this compound, by a newly isolated bacterium highlights the environmental significance of studying such compounds. Understanding the degradation mechanisms can inform pollution mitigation strategies and the design of environmentally benign compounds (Ghatge et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, tert-Butanol, indicates that it is highly flammable and causes serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

N-tert-Butyl-2-nitroaniline is a nitrosoamine derivative . Nitrosoamines are known to interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

It is known that nitrosoamines can undergo a variety of reactions, including nitrosation, which involves the transfer of a nitroso group to another molecule . This can result in the modification of the target molecule and potentially alter its function.

Biochemical Pathways

Nitrosoamines are known to be involved in the formation of n-nitroso compounds, which can have various effects on cellular processes .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (19423 g/mol) , may influence its pharmacokinetic behavior.

Result of Action

Nitrosoamines and their derivatives can have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its reactivity with other molecules . Additionally, the presence of other chemicals in the environment can influence the compound’s action, as they may compete with or facilitate its interactions with its targets.

Properties

IUPAC Name

N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVOOQGROZGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445003
Record name N-tert-Butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28458-45-9
Record name N-tert-Butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-2-nitro-benzene (1 g, 7.1 mmol) in dimethylformamide (15 mL) was added tert-butyl amine (0.82 mL, 7.81 mmol) at room temperature, and the reaction mixture stirred for 12 hours at room temperature under nitrogen. Upon completion, the reaction mixture was poured into a saturated aqueous solution of sodium chloride (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo, and the residue was purified via flash column chromatography (silica, 1% ethyl acetate in hexane) to give tert-butyl-(2-nitrophenyl)-amine as an orange oil. MS (ES) m/z 195.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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